Cas no 6214-47-7 (Ethyl 2-(4-chloropyrimidin-5-YL)acetate)

Ethyl 2-(4-chloropyrimidin-5-YL)acetate structure
6214-47-7 structure
Nome del prodotto:Ethyl 2-(4-chloropyrimidin-5-YL)acetate
Numero CAS:6214-47-7
MF:C8H9ClN2O2
MW:200.622260808945
MDL:MFCD13194669
CID:499727
PubChem ID:46856293

Ethyl 2-(4-chloropyrimidin-5-YL)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-(4-chloropyrimidin-5-yl)acetate
    • 4-chloro-5-pyrimidineacetic acid ethyl ester
    • 5-Pyrimidineaceticacid, 4-chloro-, ethyl ester
    • (4-chloro-pyrimidin-5-yl)-acetic acid ethyl ester
    • 4-Chlor-5-aethoxycarbonylmethyl-pyrimidin
    • 4-Chlor-pyrimidin-5-yl-essigsaeure-aethylester
    • AG-G-27674
    • AK137920
    • CTK5B4414
    • ethyl (4-chloro-5-pyrimidinyl)acetate
    • Ethyl 4-chloropyrimidine-5-acetate
    • FT-0693294
    • KB-50772
    • QC-8454
    • Ethyl (4-chloropyrimidin-5-yl)acetate
    • HEDARYMFTQTCTI-UHFFFAOYSA-N
    • ethyl(4-chloro-5-pyrimidinyl)acetate
    • SB13847
    • ST2406875
    • AX8259488
    • EN300-7413651
    • A852031
    • Z1269211686
    • DTXSID30676777
    • AKOS015892528
    • AMY144
    • DS-5914
    • C75919
    • CS-W006333
    • 6214-47-7
    • MFCD13194669
    • SCHEMBL907575
    • 4-Chloro-5-pyrimidineacetic acid ethyl ester
    • Ethyl 2-(4-chloropyrimidin-5-YL)acetate
    • MDL: MFCD13194669
    • Inchi: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-5-11-8(6)9/h4-5H,2-3H2,1H3
    • Chiave InChI: HEDARYMFTQTCTI-UHFFFAOYSA-N
    • Sorrisi: ClC1C(=C([H])N=C([H])N=1)C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 200.03537
  • Massa monoisotopica: 200.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.1
  • XLogP3: 1.3

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.276±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 102-104 ºC (0.5 Torr)
  • Punto di infiammabilità: 128.8±23.2 ºC,
  • Indice di rifrazione: 1.5087 (589.3 nm 20 ºC)
  • Solubilità: Leggermente solubile (10 g/l) (25°C),
  • PSA: 52.08
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

Ethyl 2-(4-chloropyrimidin-5-YL)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM123318-5g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 97%
5g
$*** 2023-05-30
Enamine
EN300-7413651-0.5g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 95%
0.5g
$342.0 2023-05-05
Enamine
EN300-7413651-0.1g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 95%
0.1g
$129.0 2023-05-05
Enamine
EN300-7413651-5.0g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 95%
5g
$1322.0 2023-05-05
abcr
AB441382-250mg
Ethyl 2-(4-chloropyrimidin-5-yl)acetate; .
6214-47-7
250mg
€254.50 2025-02-17
Enamine
EN300-7413651-0.25g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 95%
0.25g
$183.0 2023-05-05
Chemenu
CM123318-5g
ethyl 2-(4-chloropyrimidin-5-yl)acetate
6214-47-7 97%
5g
$1010 2021-08-05
abcr
AB441382-250 mg
Ethyl 2-(4-chloropyrimidin-5-yl)acetate; .
6214-47-7
250mg
€254.50 2023-04-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E194242-100mg
Ethyl 2-(4-chloropyrimidin-5-YL)acetate
6214-47-7 97%
100mg
¥711.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E194242-250mg
Ethyl 2-(4-chloropyrimidin-5-YL)acetate
6214-47-7 97%
250mg
¥1131.90 2023-09-03
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:6214-47-7)Ethyl 2-(4-chloropyrimidin-5-YL)acetate
A852031
Purezza:99%/99%/99%
Quantità:500.0mg/1.0g/5.0g
Prezzo ($):168.0/252.0/782.0